Methyl5-aminoheptanoatehydrochloride
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Overview
Description
Methyl5-aminoheptanoatehydrochloride: is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of heptanoic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the fifth carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-aminoheptanoatehydrochloride typically involves the esterification of 5-aminoheptanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Esterification: 5-aminoheptanoic acid is reacted with methanol in large reactors with sulfuric acid as a catalyst.
Neutralization: The reaction mixture is neutralized with a base like sodium hydroxide.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through crystallization or other suitable methods to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl5-aminoheptanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 5-aminoheptanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl5-aminoheptanoatehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl5-aminoheptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-aminoheptanoate;hydrochloride: Similar structure but with the amino group on the seventh carbon.
Methyl 5-aminovalerate;hydrochloride: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl5-aminoheptanoatehydrochloride is unique due to its specific carbon chain length and the position of the amino group, which confer distinct chemical and biological properties. Its solubility and reactivity make it suitable for various applications that similar compounds may not fulfill.
Properties
IUPAC Name |
methyl 5-aminoheptanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-7(9)5-4-6-8(10)11-2;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYNKXKGENLLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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